molecular formula C21H14N4OS B3511912 1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide

1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide

Cat. No.: B3511912
M. Wt: 370.4 g/mol
InChI Key: NBOKZEZPIFASBZ-UHFFFAOYSA-N
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Description

1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique fused-ring structure, which includes a benzo[b]thieno and naphthyridine core, making it a subject of extensive research for its potential pharmacological applications.

Preparation Methods

The synthesis of 1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often employ optimized conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity .

Chemical Reactions Analysis

1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkylating agents are used to introduce new functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, its anticancer activity is attributed to the inhibition of DNA topoisomerase, which is essential for DNA replication and cell division. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

12-amino-N-phenyl-14-thia-9,16-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),12,16-octaene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c22-17-16-18-13(10-12-6-4-5-9-15(12)25-18)11-23-21(16)27-19(17)20(26)24-14-7-2-1-3-8-14/h1-11H,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOKZEZPIFASBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC4=CC5=CC=CC=C5N=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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